(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
CAS No.: 441289-48-1
Cat. No.: VC4808646
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441289-48-1 |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.44 |
| IUPAC Name | N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C19H20N2O4S/c1-5-25-13-7-8-14-17(11-13)26-19(21(14)2)20-18(22)12-6-9-15(23-3)16(10-12)24-4/h6-11H,5H2,1-4H3 |
| Standard InChI Key | WBCBOPUDRSFGTE-FMQUCBEESA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C |
Introduction
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic organic compound belonging to the class of heterocyclic aromatic compounds. It features a benzothiazole ring system with an ethoxy group at position 6 and a methyl group at position 3, along with a 3,4-dimethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and interactions with biological systems.
Synthesis
The synthesis of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. These steps may include the formation of the benzothiazole core, introduction of the ethoxy and methyl groups, and finally, the attachment of the 3,4-dimethoxybenzamide moiety. Technical details such as controlling reaction temperatures and using catalysts are crucial to enhance yields and minimize side reactions.
Mechanism of Action
The mechanism of action for (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves interactions with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors crucial in disease processes, potentially inhibiting their activity. For instance, it could target enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammatory responses or tumor growth.
Biological Applications
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has diverse potential applications in medicinal chemistry, particularly as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structural features suggest possible interactions with biological systems, making it a subject of interest for further research and development.
Research Findings
Research on (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is ongoing, with a focus on elucidating its pharmacodynamics and potential therapeutic uses. Empirical studies are necessary to fully understand its biological pathways and effects.
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